![molecular formula C16H17FN2O3S B5803921 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide](/img/structure/B5803921.png)
5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide, also known as DB1976, is a novel small molecule inhibitor that has been developed for the treatment of cancer. It belongs to a class of compounds known as sulfonamides, which have been used as drugs for many years. DB1976 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide works by inhibiting the activity of a protein called MDM2, which is overexpressed in many types of cancer. MDM2 is a negative regulator of the tumor suppressor protein p53, which plays a critical role in preventing the development of cancer. By inhibiting MDM2, 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide activates the p53 pathway and induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide has been shown to have a number of biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, and it has been shown to inhibit the migration and invasion of cancer cells. 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide is that it has shown activity against a range of cancer cell lines, which suggests that it may have broad applicability in cancer treatment. Another advantage is that it has been shown to enhance the effectiveness of chemotherapy and radiation therapy, which could improve the outcomes for cancer patients. One limitation of 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide is that it is still in the early stages of clinical development, and its safety and efficacy in humans have not yet been fully established.
Direcciones Futuras
There are several potential future directions for research on 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide. One area of focus could be on improving the synthesis method to increase the yield and purity of the compound. Another area of focus could be on developing new formulations of 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide that could improve its pharmacokinetics and bioavailability. Additionally, further preclinical and clinical studies will be needed to establish the safety and efficacy of 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide in humans and to determine its potential as a cancer treatment.
Métodos De Síntesis
The synthesis of 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide involves several steps. The first step is the reaction of 2-fluoroaniline with 5-(dimethylamino)sulfonyl chloride to form 5-[(dimethylamino)sulfonyl]-2-fluoroaniline. This intermediate is then reacted with 2-methylbenzoyl chloride to form 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide has been extensively studied for its potential use in cancer treatment. It has shown activity against a range of cancer cell lines, including breast, lung, and colon cancer. In preclinical studies, 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide has been shown to inhibit the growth of tumors and to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
5-(dimethylsulfamoyl)-N-(2-fluorophenyl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-11-8-9-12(23(21,22)19(2)3)10-13(11)16(20)18-15-7-5-4-6-14(15)17/h4-10H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCRFWTYOSRUPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylsulfamoyl)-N-(2-fluorophenyl)-2-methylbenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.